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Cat. No.: B132949

An In-Depth Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-
(difluoromethoxy)phenyl)ethanone, a key intermediate in pharmaceutical research and
organic synthesis. The document details its fundamental chemical and physical properties, with
a primary focus on its molecular weight and structure. Furthermore, it outlines established
methodologies for its synthesis, purification, and analytical characterization. The guide
discusses the compound's significance and applications, particularly within the field of drug
development, and concludes with essential safety and handling protocols. This paper is
intended for researchers, chemists, and professionals in the pharmaceutical industry who
require a detailed understanding of this versatile chemical building block.

Core Chemical and Physical Properties

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is a halogenated aromatic ketone. The
presence of the a-bromo ketone functional group makes it a highly reactive and valuable
electrophile for introducing the 4-(difluoromethoxy)phenacyl moiety into various molecular
scaffolds. The difluoromethoxy group is a bioisostere of other functionalities, such as a hydroxyl
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or methoxy group, and is often incorporated into drug candidates to enhance metabolic
stability, lipophilicity, and binding affinity.[1]

Molecular Structure and Weight

The molecular integrity of a synthetic intermediate is paramount for its successful application in
multi-step syntheses. The precise molecular weight is a critical parameter for stoichiometric
calculations in reaction planning and for confirmation of its identity via mass spectrometry.

The key quantitative properties of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone are
summarized below:

Property Value Source
Molecular Weight 265.05 g/mol [2][3]
Molecular Formula CoH7BrF202 [2][3]
CAS Number 141134-24-9 [2][3]
Melting Point 66-68 °C [3]
Boiling Point 301.9 £ 37.0 °C at 760 mmHg [3]
Density 1.6 +£0.1 g/cm3 [3]

Below is a 2D representation of the chemical structure, generated using Graphviz, to illustrate
the connectivity of the atoms.

Caption: 2D structure of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone.

Synthesis and Purification Protocol

The synthesis of a-bromoketones is a fundamental transformation in organic chemistry. A
common and effective method for preparing 2-Bromo-1-(4-
(difluoromethoxy)phenyl)ethanone involves the direct bromination of the parent ketone, 1-(4-
(difluoromethoxy)phenyl)ethanone. The causality behind this choice is the high reactivity of the
a-carbon adjacent to the carbonyl group, which is readily susceptible to electrophilic
substitution.
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Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for a-bromination of
acetophenones.[4]

Step 1: Reaction Setup

e Dissolve 1.0 equivalent of 1-(4-(difluoromethoxy)phenyl)ethanone in a suitable inert solvent
(e.g., chloroform, 1,4-dioxane, or acetic acid) in a round-bottom flask equipped with a
magnetic stirrer and a dropping funnel.

e Cool the solution to 0-5 °C using an ice bath. The low temperature is crucial to control the
reaction rate and minimize the formation of undesired polybrominated byproducts.

Step 2: Brominating Agent Addition

e Slowly add 1.0-1.1 equivalents of bromine (Brz), often dissolved in the same solvent, to the
stirred solution via the dropping funnel. The reaction is typically catalyzed by a Lewis acid
such as anhydrous aluminum chloride (AICI3) or a Brgnsted acid like HBr.

e Maintain the temperature below 10 °C during the addition. The reaction progress can be
monitored by the disappearance of the bromine's reddish-brown color.

Step 3: Reaction Work-up

 After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room
temperature to ensure completion.

e Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate
(Naz2S:20:3) to neutralize any unreacted bromine.

o Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic
phase sequentially with water and brine.

Step 4: Purification

» Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.
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e The resulting crude solid is then purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-Bromo-1-(4-
(difluoromethoxy)phenyl)ethanone.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow
is essential. Each step provides orthogonal data, creating a self-validating system for quality
control.
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Caption: A typical workflow for the synthesis and analytical validation.
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o High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing
the purity of the final compound. A reverse-phase C18 column with a mobile phase of
acetonitrile and water is a common choice for this type of molecule.[5] The goal is to obtain a
single major peak, indicating high purity (typically >98%).

e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the
compound.[6] The analysis should show a molecular ion peak cluster corresponding to the
calculated isotopic distribution for CoH7BrF202, confirming the elemental composition.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
indispensable for confirming the precise molecular structure. The proton NMR should show
characteristic signals for the aromatic protons, the difluoromethoxy proton (a triplet), and the
methylene protons adjacent to the bromine (a singlet).

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key
functional groups, such as the carbonyl (C=0) stretch, which is typically a strong absorption
around 1680-1700 cm~1.[7]

Applications in Research and Drug Development

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is not an active pharmaceutical ingredient
(API) itself but rather a critical building block for their synthesis.[8] Its utility stems from the a-
bromo ketone moiety, which is a potent electrophile.

Key Applications:

o Synthesis of Heterocycles: It is widely used in Hantzsch thiazole synthesis and other
cyclization reactions to form five- and six-membered heterocyclic rings, which are common
motifs in medicinal chemistry.

» Alkylation of Nucleophiles: The compound can alkylate a wide range of nucleophiles (e.g.,
amines, thiols, phenols), allowing for the attachment of the 4-(difluoromethoxy)phenacyl
group to a lead molecule. This modification can significantly alter the pharmacological profile
of the parent compound.

e Precursor for APIs: It serves as a key intermediate in the synthesis of various drug
candidates. For example, similar bromo-ethanone structures are fundamental to the
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synthesis of drugs like Salmeterol, a long-acting 32 adrenergic receptor agonist used to treat
asthma and COPD.[9]

Safety and Handling

As a reactive alkylating agent, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone must be
handled with appropriate precautions. Based on data for structurally similar a-
bromoacetophenones, the compound should be considered a hazardous substance.

e Hazards: Itis likely to be a lachrymator and may cause severe skin burns, eye damage, and
respiratory irritation.[10][11] It may also cause an allergic skin reaction.[10]

e Personal Protective Equipment (PPE): Always handle this compound inside a certified
chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety
goggles, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, with a molecular weight of 265.05 g/mol ,
Is a fundamentally important intermediate for the pharmaceutical and fine chemical industries.
Its uniqgue combination of a reactive bromo-ketone handle and a pharmaceutically relevant
difluoromethoxy-phenyl group makes it a versatile tool for synthetic chemists. A thorough
understanding of its properties, synthesis, and handling is essential for its effective and safe
utilization in the development of novel therapeutics and complex organic molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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